molecular formula C6H5BrClN B13349557 4-Bromo-3-(chloromethyl)pyridine

4-Bromo-3-(chloromethyl)pyridine

Cat. No.: B13349557
M. Wt: 206.47 g/mol
InChI Key: GJXLYUKFBKGMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(chloromethyl)pyridine (CAS: 1060808-80-1) is a versatile halogenated pyridine derivative with significant utility in chemical synthesis and drug discovery research. This compound features a molecular formula of C6H5BrClN and a molecular weight of 206.47 g/mol . Its structure incorporates two distinct reactive sites: a bromine substituent and a chloromethyl group, enabling its function as a key synthetic intermediate for diverse chemical transformations. This bifunctional reactivity makes it particularly valuable for constructing complex molecules through sequential cross-coupling and substitution reactions. In research applications, this compound serves as a crucial precursor for immobilizing biomimetic metal ion chelates onto functionalized solid supports such as activated carbons, facilitating the development of heterogeneous catalysts . These catalytic systems are designed to mimic the 3-histidine and 2-histidine-1-carboxylate facial triad motifs found in metalloenzymes, enabling biomimetic oxidation chemistry and environmental remediation applications. The bromopyridine moiety allows further functionalization via metal-catalyzed cross-coupling reactions, while the chloromethyl group provides an electrophilic handle for tethering to amine-functionalized surfaces, creating robust supported catalytic systems . Additionally, related bromo-chloromethyl pyridine derivatives demonstrate substantial pharmacological research potential, particularly as building blocks for developing antibacterial agents against drug-resistant pathogens . These compounds serve as key intermediates in synthesizing pyrazine carboxamide derivatives that have shown promising activity against extensively drug-resistant bacterial strains. Researchers utilize this chemical scaffold in molecular docking studies and enzyme inhibition research, particularly for investigating alkaline phosphatase inhibitors . The compound is typically maintained under cold-chain transportation conditions to preserve stability and is intended solely for laboratory research purposes. Not for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C6H5BrClN

Molecular Weight

206.47 g/mol

IUPAC Name

4-bromo-3-(chloromethyl)pyridine

InChI

InChI=1S/C6H5BrClN/c7-6-1-2-9-4-5(6)3-8/h1-2,4H,3H2

InChI Key

GJXLYUKFBKGMSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Br)CCl

Origin of Product

United States

Foundational & Exploratory

4-Bromo-3-(chloromethyl)pyridine: A Bifunctional Heterocyclic Linchpin

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-3-(chloromethyl)pyridine

Executive Summary & Chemical Identity

4-Bromo-3-(chloromethyl)pyridine is a high-value heterocyclic building block characterized by its orthogonal reactivity. It features a reactive benzylic electrophile (chloromethyl group) at the C3 position and a halogen handle (bromo group) at the C4 position. This "ortho-functionalized" arrangement makes it a critical intermediate for synthesizing fused bicyclic systems (e.g., furopyridines, pyrrolopyridines) and for fragment-based drug discovery (FBDD) where precise vector positioning is required.

Identifiers & Properties
PropertyDetail
Chemical Name 4-Bromo-3-(chloromethyl)pyridine
CAS Number 1060808-80-1 (Free base); Verify specific salt forms with vendor
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
SMILES ClCc1c(Br)ccnc1
Appearance Off-white to yellow solid (low melting point) or oil
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with nucleophilic solvents (MeOH, Water)

Synthetic Methodologies

The synthesis of 4-bromo-3-(chloromethyl)pyridine requires navigating the regioselectivity challenges inherent to the pyridine ring. Two primary strategies are employed: Directed Ortho-Metalation (DoM) for high precision and Radical Functionalization for scale.

Method A: Directed Ortho-Metalation (DoM) – The Precision Route

This method relies on the directing ability of the C4-bromo substituent to guide lithiation to the C3 position, avoiding the formation of regioisomers common in radical halogenation.

Protocol:

  • Lithiation: 4-Bromopyridine is treated with Lithium Diisopropylamide (LDA) at -78°C in THF. The bulky base directs deprotonation to the C3 position (ortho to the halogen) via coordination-assisted metallation, forming the 4-bromo-3-lithiopyridine species.

  • Formylation: The lithio-intermediate is quenched with

    
    -Dimethylformamide (DMF) to yield 4-bromo-3-pyridinecarboxaldehyde .
    
  • Reduction: The aldehyde is reduced using Sodium Borohydride (NaBH

    
    ) in methanol to afford 4-bromo-3-pyridinemethanol .
    
  • Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (SOCl

    
    ) in Dichloromethane (DCM).
    

Critical Control Point: The lithiation must be performed strictly at -78°C to prevent the "Halogen Dance" reaction, where the bromine atom migrates to the C3 position and the lithium to C4, leading to thermodynamic mixtures.

Method B: Radical Halogenation – The Industrial Route

Starting from commercially available 4-bromo-3-methylpyridine (CAS 40899-37-4), the methyl group is functionalized via free-radical substitution.

Protocol:

  • Reagents: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl Peroxide).

  • Solvent: Carbon tetrachloride (CCl

    
    ) or Trifluorotoluene (PhCF
    
    
    
    ).
  • Note: Direct chlorination with NCS is kinetically slow. It is often more efficient to use NBS to generate 4-bromo-3-(bromomethyl)pyridine , which acts as a functional equivalent (and often superior electrophile) to the chloromethyl target.

Synthesis Workflow Diagram

Synthesis cluster_radical Alternative: Radical Route Start 4-Bromopyridine Lithio 4-Bromo-3-lithiopyridine (Transient) Start->Lithio LDA, THF, -78°C Aldehyde 4-Bromo-3-formylpyridine Lithio->Aldehyde DMF Alcohol 4-Bromo-3-pyridinemethanol Aldehyde->Alcohol NaBH4, MeOH Product 4-Bromo-3-(chloromethyl)pyridine Alcohol->Product SOCl2, DCM Precursor 4-Bromo-3-methylpyridine Precursor->Product NCS, AIBN, Reflux

Caption: Step-wise synthesis via Directed Ortho-Metalation (DoM) vs. Radical Halogenation.

Reactivity Profile & Applications

The molecule's value lies in its divergent reactivity . The C3-chloromethyl group is a "soft" electrophile susceptible to S


2 attack, while the C4-bromo group serves as a partner for transition-metal catalysis.
Orthogonal Functionalization Strategy
  • Step 1: Nucleophilic Substitution (C3): The benzylic chloride is displaced by amines, thiols, or alkoxides. This is typically done first under mild basic conditions (K

    
    CO
    
    
    
    , MeCN) to install the side chain.
  • Step 2: Cross-Coupling (C4): The aryl bromide remains intact during Step 1. It is subsequently engaged in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to build the core scaffold.

Synthesis of Fused Heterocycles

This scaffold is ideal for synthesizing 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine and furo[2,3-c]pyridine derivatives.

  • Mechanism: An amine nucleophile displaces the chloride (Step 1). If the amine carries a pendant nucleophile or is part of a bifunctional reagent, a subsequent intramolecular Pd-catalyzed cyclization (Step 2) closes the ring onto the C4 position.

Reactivity Map

Reactivity Center 4-Bromo-3-(chloromethyl)pyridine Subst S_N2 Product (3-Nu-methyl-4-bromopyridine) Center->Subst S_N2 @ C3 (K2CO3) Coupled Biaryl / Amino-pyridine (Retains Chloromethyl) Center->Coupled Suzuki/Buchwald @ C4 Nu Nucleophile (H-Nu) Fused Fused Bicyclic System (e.g., Pyrrolopyridine) Subst->Fused Intramolecular Cyclization (Pd-catalyzed) Pd Pd(0) Catalyst Boronic Acid / Amine

Caption: Divergent reaction pathways: S_N2 substitution vs. Pd-catalyzed coupling vs. Cyclization.

Handling & Safety Guidelines

Warning: 4-Bromo-3-(chloromethyl)pyridine is a potent alkylating agent.

  • Hazards: Causes severe skin burns and eye damage (H314). Suspected of causing genetic defects (H341) due to alkylating potential.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolyzes to alcohol and HCl).

  • Deactivation: Quench spills with dilute aqueous ammonia or 10% NaOH to hydrolyze the reactive chloride.

References

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines.[1] Heterocycles, 35(1), 151-169.

  • Schlosser, M. (2005). The 4- and 3-Metallation of 2- and 3-Halopyridines. Angewandte Chemie International Edition.[2]

  • PubChem. (2024). 4-Bromo-3-methylpyridine hydrochloride (Precursor Data). National Library of Medicine.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine Alkyl Chlorides. Merck KGaA.

Sources

solubility of 4-Bromo-3-(chloromethyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-(chloromethyl)pyridine in Organic Solvents

This guide provides a comprehensive framework for understanding, determining, and applying the solubility of 4-Bromo-3-(chloromethyl)pyridine in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in solution for process optimization, formulation, and quality control.

Introduction to 4-Bromo-3-(chloromethyl)pyridine

4-Bromo-3-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring a pyridine ring substituted with a bromine atom and a chloromethyl group, offers multiple reaction sites for constructing more complex molecules. A deep understanding of its solubility is paramount for its effective use in synthetic chemistry, enabling precise control over reaction kinetics, facilitating purification processes, and ensuring the development of stable formulations.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1][2] The overall polarity of a molecule is a composite of its polar and non-polar regions. For 4-Bromo-3-(chloromethyl)pyridine, the presence of the electronegative nitrogen, bromine, and chlorine atoms introduces polar character, while the pyridine ring and the methylene group contribute to its non-polar nature.

The solubility of 4-Bromo-3-(chloromethyl)pyridine in a given organic solvent will depend on the balance of intermolecular forces between the solute and solvent molecules, including:

  • Van der Waals forces: Present in all molecules, these are the primary forces of attraction in non-polar solvents.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: While 4-Bromo-3-(chloromethyl)pyridine is not a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor, potentially influencing its solubility in protic solvents.

Qualitative and Quantitative Solubility Profile

As of the compilation of this guide, specific quantitative solubility data for 4-Bromo-3-(chloromethyl)pyridine in a range of organic solvents is not extensively available in public literature. Therefore, this document provides a framework for the systematic determination of this crucial parameter. The following table is designed for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of 4-Bromo-3-(chloromethyl)pyridine

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Analytical Method
Alcohols MethanolHPLC, GC-MS, UV-Vis
EthanolHPLC, GC-MS, UV-Vis
IsopropanolHPLC, GC-MS, UV-Vis
Ketones AcetoneHPLC, GC-MS, UV-Vis
Methyl Ethyl KetoneHPLC, GC-MS, UV-Vis
Ethers Diethyl EtherHPLC, GC-MS
TetrahydrofuranHPLC, GC-MS
Esters Ethyl AcetateHPLC, GC-MS
Halogenated DichloromethaneHPLC, GC-MS
Hydrocarbons ChloroformHPLC, GC-MS
Aromatic TolueneHPLC, GC-MS
Hydrocarbons
Amides DimethylformamideHPLC, UV-Vis
Sulfoxides Dimethyl SulfoxideHPLC, UV-Vis
Nitriles AcetonitrileHPLC, UV-Vis

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[2] This protocol provides a detailed, step-by-step methodology for its implementation.

Materials and Equipment
  • 4-Bromo-3-(chloromethyl)pyridine (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Syringe filters (PTFE, chemically inert)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of 4-Bromo-3-(chloromethyl)pyridine.

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification of Solute A Add excess solid 4-Bromo-3-(chloromethyl)pyridine to a vial B Add a known volume of the selected organic solvent A->B C Securely cap the vial B->C D Place vials in a thermostatically controlled shaker C->D E Agitate for 24-72 hours to reach equilibrium D->E F Centrifuge the vials to pellet undissolved solid E->F G Filter the supernatant using a PTFE syringe filter F->G H Prepare dilutions of the clear filtrate G->H I Analyze by a validated analytical method (e.g., HPLC) H->I J Determine concentration against a calibration curve I->J

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Bromo-3-(chloromethyl)pyridine to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is achieved.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary experiment should be conducted to determine the time required to reach equilibrium, which is typically between 24 and 72 hours.

  • Phase Separation:

    • Once equilibrium is established, separate the undissolved solid from the saturated solution.

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.

  • Quantification of Solute:

    • Prepare accurate dilutions of the clear, saturated filtrate.

    • Determine the concentration of 4-Bromo-3-(chloromethyl)pyridine in the diluted filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate choice for this purpose.[2][3]

    • Generate a calibration curve using standard solutions of 4-Bromo-3-(chloromethyl)pyridine of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Analytical Methods for Quantification

The choice of analytical method for quantifying 4-Bromo-3-(chloromethyl)pyridine is critical for obtaining accurate solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile compounds like 4-Bromo-3-(chloromethyl)pyridine.[3][4]

  • Principle: A reverse-phase HPLC method is generally suitable. The compound is separated on a non-polar stationary phase with a polar mobile phase.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring is appropriate.

  • Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and is a suitable alternative for the quantification of 4-Bromo-3-(chloromethyl)pyridine, particularly in complex matrices.

  • Principle: The compound is volatilized and separated in a capillary column. The mass spectrometer provides highly specific detection and quantification.

  • Quantification: Similar to HPLC, quantification is achieved by comparing the response of the sample to that of known standards.

UV-Vis Spectrophotometry

For routine assays in simple, non-absorbing solvents, UV-Vis spectrophotometry can be a rapid and cost-effective method.

  • Principle: The concentration of a solution is directly proportional to its absorbance of light at a specific wavelength (Beer-Lambert Law).

  • Quantification: A calibration curve of absorbance versus concentration is constructed using standard solutions.

Safety Precautions

4-Bromo-3-(chloromethyl)pyridine and many organic solvents are hazardous. It is imperative to handle these chemicals with appropriate safety measures.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 4-Bromo-3-(chloromethyl)pyridine and all solvents used for detailed hazard information and handling procedures.[5]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a comprehensive methodology for the determination of the . By following the detailed experimental and analytical protocols outlined herein, researchers can generate accurate and reliable solubility data. This information is essential for the optimization of synthetic processes, the development of robust purification methods, and the formulation of stable products containing this important chemical intermediate.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Sigma-Aldrich. (n.d.). 4-bromo-3-chloro-2-(trifluoromethyl)pyridine.
  • Unknown. (2023). Solubility of Organic Compounds.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine.
  • Chem-Impex. (n.d.). 4-bromo-3-chloropyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • BLD Pharm. (n.d.). 4-Bromo-2-chloro-3-(chloromethyl)pyridine.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-(chloromethyl)pyridine hydrochloride.
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2012).
  • BenchChem. (2025).
  • Anichem. (2026). 4-Bromo-3-chloromethyl-pyridine In Stock.
  • NCBI. (n.d.).
  • PubChem. (2025). 3-Bromo-4-chloropyridine.
  • BenchChem. (2025). Solubility of 4-Bromo-3-oxo-n-phenylbutanamide in Organic Solvents: An In-depth Technical Guide.
  • Key Organics. (2026). 4-Bromo-3-(3-chlorophenyl)pyridine.

Sources

In-Depth Technical Guide: 4-Bromo-3-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 4-Bromo-3-(chloromethyl)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Handling, Hazards, and Synthesis Utility for the Modern Laboratory

CAS Number: 1060808-80-1 Formula: C₆H₅BrClN Molecular Weight: 206.47 g/mol [1]

Executive Summary & Chemical Identity[2][3][4]

4-Bromo-3-(chloromethyl)pyridine is a high-value heterocyclic building block used extensively in medicinal chemistry for the synthesis of bioactive scaffolds.[2] Its dual functionality—a reactive alkyl chloride at the C3-methyl position and a bromine atom at the C4 position—enables orthogonal functionalization strategies (e.g., nucleophilic substitution followed by Suzuki-Miyaura coupling).

However, this utility comes with significant safety risks. As a picolyl chloride derivative , it acts as a potent alkylating agent and is typically corrosive to skin, eyes, and mucous membranes. This guide synthesizes field-proven handling protocols with rigorous safety data to ensure researcher protection and compound integrity.

Property Data
CAS Number 1060808-80-1
IUPAC Name 4-Bromo-3-(chloromethyl)pyridine
SMILES ClCc1c(Br)ccnc1
Appearance Off-white to yellow solid or oil (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with water
Storage Class Corrosive / Moisture Sensitive

Hazard Identification & Toxicology (GHS)

The Mechanism of Toxicity

To understand the hazard, one must understand the reactivity. The chloromethyl group on the pyridine ring is highly electrophilic. Upon contact with biological tissue, it undergoes rapid nucleophilic substitution (


) with cellular nucleophiles (proteins, DNA, water).
  • Alkylating Potential: It can irreversibly bind to DNA bases, posing potential mutagenic risks.

  • Hydrolysis: Upon contact with moisture (sweat, tears, mucous membranes), it hydrolyzes to release Hydrochloric Acid (HCl) , causing immediate chemical burns.

GHS Classification

Based on structure-activity relationships (SAR) with analogous picolyl chlorides (e.g., 2-(chloromethyl)pyridine), the following classifications are applied:

  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.

  • Serious Eye Damage: Category 1 (H318).[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.[4]

Note: Treat this compound as a potential Lachrymator (tear-inducing agent).

Self-Validating Handling Protocols

Safety is not just about PPE; it is about process control. The following protocols are designed to be self-validating—if the compound degrades (turns dark/fumes), the protocol was breached.

Storage & Stability Logic
  • Temperature: Store at 2–8°C . Reasoning: Thermal energy accelerates the self-quaternization (intermolecular reaction between the pyridine nitrogen and the chloromethyl group), leading to polymerization.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Reasoning: Moisture triggers hydrolysis, releasing HCl, which further catalyzes degradation.

  • Container: Tightly sealed, typically in a secondary containment vessel with desiccant.

Safe Handling Workflow

This workflow minimizes exposure and ensures compound stability.

HandlingWorkflow Start Start: Removal from Storage Check Visual Check (Color/State) Start->Check Check->Start Degraded (Dispose) Warm Equilibrate to RT (Sealed) Check->Warm Intact Open Open in Fume Hood (Inert Atmo) Warm->Open No Condensation Weigh Weigh/Dispense Open->Weigh Reseal Purge Headspace & Reseal Weigh->Reseal Reseal->Start Return to Cold

Figure 1: Safe Handling Workflow. Note the critical step of equilibrating to Room Temperature (RT) before opening to prevent condensation.

Emergency Response Protocols

In the event of exposure, immediate action is required to neutralize the acid generated by hydrolysis and prevent systemic alkylation.

First Aid Logic
  • Skin Contact: Immediate Drench. Do not wipe; flushing with water hydrolyzes the chloride and washes away the acid. Use soap to solubilize the organic component.

  • Eye Contact: 15-Minute Flush. The lachrymatory effect causes blepharospasm (eyelid closure); you must forcibly hold eyelids open to irrigate the cornea.

  • Inhalation: Evacuate to fresh air. If pulmonary edema (fluid in lungs) is suspected due to HCl inhalation, seek medical attention immediately.

Spill Cleanup Decision Tree

Do not treat this as a standard organic spill. The volatility and corrosivity require specific neutralization.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<5g) in Hood Assess->Small Large Large (>5g) or Outside Hood Assess->Large Absorb Absorb with Dry Sand/Vermiculite Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Treat Waste with Dilute NaHCO3 Absorb->Neutralize Neutralize Acid Dispose Hazardous Waste Disposal Neutralize->Dispose

Figure 2: Spill Response Decision Tree. Prioritizes containment and neutralization of acidic byproducts.

Synthesis Utility & Functionalization

Researchers utilize 4-Bromo-3-(chloromethyl)pyridine for its ability to undergo sequential, selective reactions.

Reaction Pathways
  • Nucleophilic Substitution (

    
    ):  The chloromethyl group reacts readily with amines, thiols, or alkoxides.
    
    • Condition Tip: Use a non-nucleophilic base (e.g., DIPEA,

      
      ) to scavenge the HCl byproduct without competing for the electrophile.
      
  • Suzuki-Miyaura Coupling: The C4-Bromine allows for palladium-catalyzed cross-coupling with boronic acids.

    • Selectivity: The alkyl chloride is generally stable under standard Suzuki conditions (

      
      , 
      
      
      
      , Dioxane/Water), allowing the biaryl bond formation before or after the alkylation step.
Synthesis Workflow Diagram

SynthesisPath Start 4-Bromo-3-(chloromethyl)pyridine PathA Path A: SN2 First Start->PathA Nucleophile/Base PathB Path B: Suzuki First Start->PathB Ar-B(OH)2 / Pd(0) InterA Intermediate: 4-Bromo-3-(R-methyl)pyridine PathA->InterA InterB Intermediate: 4-Aryl-3-(chloromethyl)pyridine PathB->InterB Final Final Scaffold: 4-Aryl-3-(R-methyl)pyridine InterA->Final Suzuki Coupling InterB->Final Nucleophilic Sub.

Figure 3: Divergent Synthesis Pathways. Path A is often preferred to avoid potential side reactions of the highly reactive chloromethyl group during metal catalysis.

References

  • PubChem. (n.d.). 4-Bromo-3-(chloromethyl)pyridine (Compound).[1][5][6][7] National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). C&L Inventory: Pyridine derivatives and halogenated heterocycles. European Chemicals Agency. Retrieved from [Link]

Disclaimer: This guide is for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by your specific chemical supplier. Always conduct a site-specific risk assessment before handling hazardous chemicals.

Sources

Chemical Stability Profile of 4-Bromo-3-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(chloromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science, prized for its bifunctional nature. The presence of a reactive chloromethyl group ortho to a bromine atom on an electron-deficient pyridine ring presents a unique combination of synthetic utility and inherent stability challenges. This guide provides a comprehensive analysis of the chemical stability profile of 4-Bromo-3-(chloromethyl)pyridine. We will delve into its principal degradation pathways, including hydrolysis and nucleophilic substitution, explore its photostability, and outline field-proven protocols for its handling, storage, and stability assessment. This document is intended to equip researchers with the expertise to effectively utilize this reagent while ensuring the integrity and reproducibility of their experimental outcomes.

Introduction: A Molecule of Strategic Importance

The utility of 4-Bromo-3-(chloromethyl)pyridine in drug discovery and organic synthesis stems from its distinct reactive sites. The 3-(chloromethyl) group acts as a potent electrophile, analogous to a benzylic halide, readily undergoing nucleophilic substitution (SN) reactions. This allows for the covalent linkage of the pyridine scaffold to a wide array of molecules bearing nucleophilic moieties (e.g., amines, thiols, alcohols).[1] Simultaneously, the bromine atom at the 4-position serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling further elaboration of the core structure.

However, the very features that make this molecule synthetically valuable also render it susceptible to degradation. Understanding its stability is not merely a matter of proper storage; it is fundamental to achieving desired reaction outcomes, preventing the formation of problematic impurities, and ensuring the quality of resulting products.

Core Chemical Stability Profile

The stability of 4-Bromo-3-(chloromethyl)pyridine is primarily governed by the reactivity of the C-Cl bond in the chloromethyl group and, to a lesser extent, the C-Br bond on the pyridine ring.

Susceptibility to Nucleophilic Attack

The chloromethyl group is the most vulnerable site. It is an excellent electrophile for SN2 reactions due to the electron-withdrawing nature of the adjacent pyridine ring, which stabilizes the transition state.[2] The reaction involves the displacement of the chloride ion by a nucleophile.[1] Even weak nucleophiles can participate in this reaction.

Key Incompatibilities:

  • Strong Bases & Amines: Primary and secondary amines, ammonia, and other nitrogen-based nucleophiles will readily displace the chloride to form the corresponding aminomethylpyridine derivatives.[1]

  • Thiols & Alcohols: Thiolates and alkoxides are potent nucleophiles that will react to form thioethers and ethers, respectively.[1]

  • Water (Hydrolysis): As a nucleophile, water can hydrolyze the chloromethyl group to a hydroxymethyl group. This is a critical degradation pathway, especially in the presence of moisture or in protic solvents.

Hydrolytic Stability

Hydrolysis is arguably the most common non-synthetic degradation pathway for this compound. The reaction proceeds via nucleophilic attack of water on the benzylic-like carbon.

Mechanism: 4-Bromo-3-(chloromethyl)pyridine + H₂O → 4-Bromo-3-(hydroxymethyl)pyridine + HCl

The rate of hydrolysis is influenced by:

  • pH: The reaction can be accelerated under both acidic and basic conditions.

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Solvent System: The presence of protic solvents or dissolved water in aprotic solvents will facilitate this degradation.

Due to its sensitivity to moisture, the compound must be handled and stored under dry, inert conditions.

Thermal Profile
Photostability

Pyridine and its halogenated derivatives can be sensitive to light, particularly UV radiation.[3] Photodegradation can occur through various mechanisms, including homolytic cleavage of the C-Cl or C-Br bonds to form radical species. These radicals can then participate in a cascade of secondary reactions, leading to complex impurity profiles. Following the ICH Q1B guidelines for photostability testing is crucial for any drug substance or product containing this moiety.[4][5]

The table below summarizes the key stability characteristics.

Parameter Stability Profile Primary Degradation Product(s) Causative Factors & Mitigation
Hydrolytic Susceptible. Reacts with water/moisture.4-Bromo-3-(hydroxymethyl)pyridineFactors: Presence of water, protic solvents, non-neutral pH. Mitigation: Store under inert gas (N₂ or Ar), use anhydrous solvents, handle in a dry environment (glove box).
Nucleophilic Highly Reactive. Prone to SN2 displacement.Substituted methylpyridines (amines, ethers, thioethers)Factors: Presence of nucleophiles (amines, alcohols, thiols, strong bases). Mitigation: Avoid contact with incompatible materials.[1]
Thermal Moderately Stable. Avoid high temperatures.Complex mixture, including NOx, CO, HBr, HClFactors: Elevated temperatures. Mitigation: Store in a cool place.[6]
Photolytic Potentially Unstable. Susceptible to UV/light degradation.Radical-derived species, potential dehalogenated productsFactors: Exposure to sunlight or artificial light. Mitigation: Store in amber vials or light-proof containers.[3][7]

Visualization of Degradation & Reactivity

The following diagram illustrates the primary pathways through which 4-Bromo-3-(chloromethyl)pyridine can degrade or react.

Core Reactivity & Degradation Pathways cluster_degradation Degradation Pathways cluster_reactivity Synthetic Reactivity A 4-Bromo-3-(chloromethyl)pyridine B 4-Bromo-3-(hydroxymethyl)pyridine A->B Hydrolysis (H₂O) C Radical Intermediates / Dehalogenated Products A->C Photolysis (hν) D 4-Bromo-3-(aminomethyl)pyridine A->D Nucleophilic Substitution (R₂NH) E Cross-Coupling Product (e.g., Suzuki, Sonogashira) A->E Cross-Coupling (Pd catalyst)

Caption: Primary degradation and synthetic reactivity pathways for 4-Bromo-3-(chloromethyl)pyridine.

Experimental Protocols for Stability Assessment

To ensure trustworthiness, stability testing protocols must be robust and self-validating. Below are detailed methodologies for assessing hydrolytic and photostability.

Protocol: Hydrolytic Stability Assessment via HPLC

This protocol quantifies the rate of degradation in aqueous solutions at different pH values.

Objective: To determine the half-life (t₁/₂) of 4-Bromo-3-(chloromethyl)pyridine under defined pH and temperature conditions.

Materials:

  • 4-Bromo-3-(chloromethyl)pyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 3, 7) and Borate buffer (pH 9)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV detector (e.g., monitoring at 260 nm)

  • C18 reverse-phase HPLC column

  • Constant temperature incubator/water bath

Methodology:

  • Stock Solution Preparation: Accurately weigh ~20 mg of 4-Bromo-3-(chloromethyl)pyridine and dissolve in 20.0 mL of acetonitrile to prepare a ~1 mg/mL stock solution.

  • Reaction Sample Preparation:

    • Label three 50 mL volumetric flasks for each pH (3, 7, 9).

    • Add 49.0 mL of the respective buffer to each flask.

    • Place the flasks in an incubator set to a controlled temperature (e.g., 40 °C). Allow to equilibrate for 30 minutes.

    • Initiate the reaction by adding 1.0 mL of the stock solution to each flask (final concentration ~20 µg/mL), cap, mix thoroughly, and immediately withdraw the t=0 sample.

  • Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) from each flask at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). Immediately quench any further reaction by diluting the aliquot in the mobile phase.

  • HPLC Analysis:

    • Analyze each sample by reverse-phase HPLC. A typical method might use an isocratic mobile phase of 60:40 Acetonitrile:Water with a flow rate of 1 mL/min.

    • Monitor the peak area of the parent compound, 4-Bromo-3-(chloromethyl)pyridine, and the primary degradant, 4-Bromo-3-(hydroxymethyl)pyridine.

  • Data Analysis:

    • Plot the natural logarithm of the peak area (or concentration) of the parent compound versus time.

    • The degradation rate constant (k) is the negative of the slope of the resulting line.

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k.

Self-Validation System: The appearance of the hydroxymethyl derivative should be stoichiometric with the disappearance of the parent compound. A clean chromatogram with a clear mass balance between the parent and the primary degradant validates the experimental results.

Workflow: Hydrolytic Stability Assessment A Prepare Stock Solution (~1 mg/mL in ACN) D Initiate Degradation: Spike Stock into Buffers A->D B Prepare Buffered Solutions (pH 3, 7, 9) C Equilibrate Buffers at Constant Temp (e.g., 40°C) B->C C->D E Sample at Time Intervals (t=0, 1, 2, 4... hrs) D->E F Analyze Samples by HPLC E->F G Quantify Peak Areas (Parent & Degradant) F->G H Plot ln(Conc) vs. Time G->H I Calculate Rate Constant (k) and Half-Life (t₁/₂) H->I

Caption: Experimental workflow for assessing the hydrolytic stability of the target compound.

Protocol: Photostability Assessment (ICH Q1B Confirmatory Study)

This protocol follows the ICH guidelines to assess the light sensitivity of the compound.[4]

Objective: To determine if light exposure results in unacceptable changes to the compound and to identify the need for light-resistant packaging.

Materials:

  • 4-Bromo-3-(chloromethyl)pyridine (solid or in a stable solution)

  • Chemically inert, transparent sample containers (e.g., quartz vials)

  • Light-resistant containers (e.g., amber vials) for "dark controls"

  • Calibrated photostability chamber meeting ICH Q1B Option 1 or 2 specifications.[4][5]

  • HPLC system for analysis.

Methodology:

  • Sample Preparation:

    • Place the compound (as a thin solid layer or in solution) into multiple transparent containers.

    • Prepare an equal number of identical samples in light-resistant containers to serve as dark controls. These controls are placed in the chamber alongside the exposed samples to differentiate thermal degradation from photodegradation.

  • Exposure Conditions:

    • Place the samples in the photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][8]

  • Analysis:

    • After the exposure period, retrieve the light-exposed samples and the dark controls.

    • Visually inspect for any physical changes (e.g., color change).

    • Perform a comprehensive analysis using a validated, stability-indicating HPLC method (e.g., gradient method capable of separating multiple degradants).

    • Compare the chromatograms of the exposed samples to the dark controls and to a t=0 reference sample.

  • Evaluation:

    • Quantify any new impurities formed in the light-exposed sample.

    • Calculate the loss of potency of the parent compound.

    • If significant degradation is observed (>1%), the compound is considered photolabile, and the use of light-resistant packaging is mandatory.

Recommended Storage and Handling

Based on the stability profile, the following procedures are essential for maintaining the integrity of 4-Bromo-3-(chloromethyl)pyridine:

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] For long-term stability, storage under an inert atmosphere (argon or nitrogen) at 2-8°C is recommended to minimize hydrolysis.[9] The container should be opaque or amber to protect from light.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood.[6] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. Use anhydrous solvents and techniques when handling the material for reactions to prevent hydrolysis.

Conclusion

4-Bromo-3-(chloromethyl)pyridine is a reactive and versatile synthetic intermediate. Its chemical stability is dominated by the electrophilic nature of the chloromethyl group, making it highly susceptible to hydrolysis and attack by a wide range of nucleophiles. It also exhibits potential photolability. A thorough understanding of these characteristics, coupled with rigorous adherence to proper storage, handling, and validated stability testing protocols, is paramount for its successful application in research and development. By implementing the strategies and methodologies outlined in this guide, scientists can mitigate the risks of degradation, ensuring the quality, reliability, and success of their synthetic endeavors.

References

  • SEKU Repository. (n.d.). Abstract - Synthesis and reactivity of different Benzyl derivative protecting groups. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • Anichem. (n.d.). 4-Bromo-3-chloromethyl-pyridine In Stock. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis, reactivity, aromatic character and importance of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylpyridine hydrochloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • SciSpace. (2021, July 12). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ResearchGate. (n.d.). The nucleophilic substitution reactions of CH3ClCNOTf (s7) with.... Retrieved from [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • IAGIM. (n.d.). Photostability. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemspace. (n.d.). 3-bromo-4-[3-(chloromethyl)-2,2-dimethylcyclopropyl]pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-(chloromethyl)pyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • SciSpace. (n.d.). Improvement of Photostability in Formulation: A Review. Retrieved from [Link]

  • LinkedIn. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Photostability studies of drug substances and products: Practical implications of the ICH guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation pathway of profenofos (PFF). BCP, O-(4-Bromo-2-chlorophenyl). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Storage & Handling of Chloromethyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chloromethyl pyridines are highly versatile bifunctional reagents, prized in pharmaceutical and agrochemical synthesis for their unique reactivity. This reactivity, centered on the electrophilic chloromethyl group and the nucleophilic pyridine ring, also makes them susceptible to degradation if not stored and handled with precision.[1] Improper storage can lead to hydrolysis, oxidation, or polymerization, compromising sample integrity, reducing reaction yields, and generating impurities that complicate downstream processes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for the optimal storage and handling of chloromethyl pyridines. By understanding the causality behind these protocols, you can ensure the long-term stability and reliability of these critical synthetic building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the absolute optimal conditions for the long-term storage of solid chloromethyl pyridines?

For maximal stability over months to years, chloromethyl pyridines should be stored at -20°C , in a tightly sealed container, under a dry, inert atmosphere (e.g., argon or nitrogen), and protected from light .[2]

Q2: Why are these specific storage conditions so critical?

These conditions are a multi-layered defense against the primary degradation pathways:

  • Low Temperature (-20°C): Drastically slows the rate of all chemical reactions, including hydrolysis and potential polymerization.[2] While 2-8°C is acceptable for short-to-medium term storage, -20°C is the gold standard for long-term preservation.[1]

  • Inert Atmosphere: Displacing oxygen with an inert gas like argon or nitrogen is crucial to prevent oxidation of the pyridine ring or the chloromethyl group, which can lead to color changes and the formation of impurities like pyridine-carboxylic acids.[3][4]

  • Dry Environment (Desiccant/Tightly Sealed): Chloromethyl pyridines are highly susceptible to hydrolysis.[2][3] Many are hygroscopic, meaning they readily absorb moisture from the air.[1][5] This moisture reacts with the chloromethyl group to form the corresponding, and often unwanted, hydroxymethyl pyridine.[6][7] A tightly sealed container is the first line of defense, supplemented by storage in a desiccator or dry box.[4][8]

  • Protection from Light: Photodegradation can occur upon exposure to UV or visible light, leading to the formation of radical species and complex side products.[2] Storing in amber vials or in a dark cabinet is essential.[4]

Q3: What are the primary chemical reactions that degrade chloromethyl pyridines during storage?

The most significant degradation pathway is hydrolysis . The electron-withdrawing nature of the pyridine ring makes the carbon of the chloromethyl group highly electrophilic and thus susceptible to nucleophilic attack by water. Other potential pathways include oxidation and, at elevated temperatures, thermal decomposition or polymerization.[2][3]

Q4: I need to weigh out the compound for a reaction. What is the best practice for handling it on the bench?

Due to their hygroscopic and reactive nature, handling should be performed swiftly to minimize atmospheric exposure.

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Ideally, weigh the compound in a glovebox or a dry box with a controlled low-humidity atmosphere.[1]

  • If a controlled atmosphere is unavailable, work quickly in a well-ventilated fume hood.[9] Have all necessary equipment ready. Open the container, weigh the required amount into a pre-dried flask, and immediately and tightly reseal the main container. Purging the container headspace with an inert gas before resealing is highly recommended.[8]

Q5: Can I prepare and store stock solutions of chloromethyl pyridines?

Storing chloromethyl pyridines in solution is not recommended for long periods due to their reactivity. Protic solvents like water, methanol, or ethanol will readily react with the compound, leading to rapid degradation.[6]

If a stock solution is absolutely necessary for immediate or short-term use:

  • Use an anhydrous, aprotic, non-nucleophilic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2][6]

  • Prepare the solution fresh, just before use.[6]

  • For very short-term storage (e.g., over a few days), aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[6] Be aware that even under these conditions, degradation can occur.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution & Explanation
Color Change (e.g., solid turns yellow/brown) Oxidation of the pyridine ring or impurities due to prolonged exposure to air.[4]The compound has likely started to degrade. While it may still be usable for some applications, purity is compromised. For future storage, always store under an inert atmosphere (argon or nitrogen) to prevent contact with oxygen.[4]
Unexpected Peaks in Analytical Data (HPLC, GC-MS, NMR) Degradation of the compound, most commonly via hydrolysis.[3][6]The most common unexpected peak corresponds to the hydroxymethyl pyridine derivative .[6] This confirms that the compound has been exposed to moisture. Review your storage and handling procedures to eliminate all sources of moisture. Prepare fresh solutions for analysis from a properly stored solid.[3]
Lower than Expected Reaction Yield Use of a partially degraded starting material.The potency of your chloromethyl pyridine has likely decreased due to degradation.[4] Verify that your storage protocol is optimal (cold, dry, inert, dark). Use a fresh, unopened batch of the reagent if possible, or re-evaluate the purity of your current stock before use.
Solid has Clumped or Become Gummy Moisture absorption.[4]This is a clear physical sign of water ingress due to the compound's hygroscopic nature.[5] Your container seal may be inadequate. Store the tightly sealed container inside a desiccator or a dry box to provide a second layer of protection against humidity.[4]
Inconsistent Results Between Experiments Inconsistent handling or degradation of stock solutions.If using solutions, their stability is very limited. Always prepare solutions fresh from solid material for each experiment. [6] If you must use a stock solution, ensure it is from a single, recently prepared batch and has been stored correctly at -80°C in single-use aliquots.[6]

Key Degradation & Handling Workflows

Visualization of Primary Degradation Pathway

The most common issue encountered is the hydrolysis of the chloromethyl group. This simple nucleophilic substitution reaction converts the desired reactive intermediate into its alcohol analog, which is typically unreactive in subsequent alkylation steps.

G cluster_main Primary Degradation Pathway CMP Chloromethyl Pyridine (Reactive Intermediate) HMP Hydroxymethyl Pyridine (Degradation Product) CMP->HMP  Hydrolysis (Loss of HCl) H2O H₂O (Moisture) H2O->CMP Nucleophilic Attack

Caption: The hydrolysis of chloromethyl pyridine to hydroxymethyl pyridine.

Decision Workflow for Optimal Storage & Handling

This workflow provides a logical sequence of checks to ensure compound integrity from receipt to experimental use.

G start Compound Received storage_q Long-Term Storage? start->storage_q store_long Store at -20°C Under Inert Gas In a Desiccator Protected from Light storage_q->store_long Yes store_short Store at 2-8°C Tightly Sealed In a Desiccator storage_q->store_short No (≤ 3 months) handling_q Weighing for Use? store_long->handling_q store_short->handling_q handle_ideal Use Glovebox or Dry Box handling_q->handle_ideal Ideal handle_bench Warm to RT before opening. Weigh quickly in fume hood. Purge headspace with inert gas before resealing. handling_q->handle_bench Acceptable dissolve_q Prepare Solution? handle_ideal->dissolve_q handle_bench->dissolve_q dissolve_no Use Solid Directly (Preferred) dissolve_q->dissolve_no No dissolve_yes Use Anhydrous, Aprotic Solvent (DMF, DMSO). Prepare Fresh. Store aliquots at -80°C for max. 1 month. dissolve_q->dissolve_yes Yes

Caption: Decision-making workflow for chloromethyl pyridine storage and handling.

Experimental Protocols

Protocol 1: Optimal Long-Term Storage Setup

Objective: To properly store solid chloromethyl pyridine for maximum long-term stability.

Materials:

  • Manufacturer's original container of chloromethyl pyridine.

  • Schlenk flask or vial with a PTFE-lined cap.

  • Parafilm or laboratory sealing tape.

  • Source of dry inert gas (argon or nitrogen) with a manifold.

  • Laboratory desiccator cabinet.

  • -20°C freezer (non-cycling/manual defrost preferred).

Procedure:

  • If transferring from the manufacturer's container to a new vial, ensure the receiving vial is oven-dried (e.g., at 120°C for 4 hours) and cooled under a stream of inert gas.

  • Quickly transfer the solid into the dried vial inside a fume hood or glovebox.

  • Attach the vial to an inert gas line (Schlenk line).

  • Gently evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of air and moisture.

  • After the final backfill, securely tighten the cap.

  • For extra security, wrap the cap-vial interface with Parafilm.

  • Place the sealed vial inside a laboratory desiccator containing an active desiccant (e.g., silica gel or Drierite).

  • Place the entire desiccator (or just the labeled vial if desiccator space is limited) into a designated -20°C freezer.

Protocol 2: Preparation of a Stock Solution for Immediate Use

Objective: To prepare a solution of chloromethyl pyridine in an appropriate solvent while minimizing degradation.

Materials:

  • Properly stored chloromethyl pyridine solid.

  • Anhydrous, aprotic solvent (e.g., DMF, DMSO) from a sealed bottle (e.g., Sure/Seal™).

  • Oven-dried volumetric flask and glassware.

  • Syringes and needles, dried in an oven.

  • Inert gas supply.

Procedure:

  • Allow the container of solid chloromethyl pyridine to equilibrate to room temperature before opening.

  • Assemble the oven-dried volumetric flask and equip it with a septum. Place it under a positive pressure of inert gas (e.g., via a balloon).

  • In a fume hood or glovebox, quickly weigh the required mass of the solid and add it to the flask.

  • Reseal the flask with the septum.

  • Using a dried syringe, draw the required volume of anhydrous solvent from the sealed bottle and add it to the volumetric flask to dissolve the solid.

  • Use the solution immediately. Do not store at room temperature. If portions are needed for later in the day, immediately aliquot into smaller, pre-dried, inert-gas-flushed vials, seal, and place at -20°C or colder.

Data Summary Tables

Table 1: Recommended Storage Conditions for Chloromethyl Pyridines

Condition Parameter Recommendation Rationale
Long-Term Storage Temperature-20°CMinimizes rates of all degradation reactions.[2]
Duration> 3 monthsFor preserving high purity over extended periods.
Short-Term Storage Temperature2-8°CAcceptable for reagents intended for use within a few months.[1]
Duration≤ 3 monthsBalances stability with accessibility.
Atmosphere Gas EnvironmentDry Argon or NitrogenPrevents oxidative degradation and displaces moisture.[8][10]
Moisture Control EnvironmentStore in a desiccator or dry boxProtects against hydrolysis from atmospheric moisture.[4]
Light Exposure Container/LocationAmber glass vial or store in a dark cabinetPrevents light-induced photodegradation.[2][4]

Table 2: Incompatible Materials & Reagents

Material Class Examples Reason for Incompatibility
Protic Solvents Water, Methanol, Ethanol, IsopropanolAct as nucleophiles, reacting with the chloromethyl group to cause hydrolysis/solvolysis.[6]
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause vigorous reactions and lead to oxidation of the pyridine ring or side chain.[1][11]
Strong Bases / Alkalis Hydroxides, Alkoxides, AminesCan promote elimination or substitution reactions.[3][5]
Certain Metals Mild steel, galvanized steel, zincCan react to produce flammable hydrogen gas.[11]

References

  • BenchChem. (2025). 2-(Chloromethyl)pyridine | 4377-33-7.
  • BenchChem. (n.d.). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
  • ChemicalBook. (2025). 2-(Chloromethyl)
  • BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
  • Echemi. (n.d.). 3,5-bis(chloromethyl)
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • US Hazmat Rentals. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • LPS. (n.d.).
  • PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Apollo Scientific. (n.d.).
  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
  • ResearchGate. (2024).
  • Loba Chemie. (n.d.).
  • BenchChem. (n.d.). preventing degradation of 3-Pyridinemethanol during storage.

Sources

minimizing side reactions in 4-Bromo-3-(chloromethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers synthesizing 4-Bromo-3-(chloromethyl)pyridine (HCl salt) . It focuses on the critical "Alcohol-to-Chloride" conversion route, as this is the industry standard for high-purity applications in drug development.

Current Status: Operational Topic: Minimizing Side Reactions & Stability Protocols Target Product: 4-Bromo-3-(chloromethyl)pyridine Hydrochloride [CAS: N/A for specific salt, Free base analog: ~10168-00-0 derivative]

Core Directive: The "Golden Path" Protocol

Use this protocol to establish a baseline. Deviations increase the risk of polymerization.

The Strategy: The primary failure mode for this molecule is intermolecular self-alkylation (polymerization). The pyridine nitrogen is nucleophilic; the chloromethyl group is electrophilic. If left as a free base, the molecule attacks itself, forming a black, insoluble tar (quaternary pyridinium polymer).

Solution: You must isolate and store the product exclusively as the Hydrochloride Salt .

Optimized Workflow (Alcohol to Chloride)
  • Precursor: (4-Bromopyridin-3-yl)methanol

  • Reagent: Thionyl Chloride (

    
    )[1][2][3]
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Protocol:

  • Dissolution: Suspend (4-Bromopyridin-3-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Cool to 0°C. Add

    
     (1.5 – 2.0 equiv) dropwise. Note: Gas evolution (
    
    
    
    ,
    
    
    ) will occur.
  • Conversion: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC/UPLC. Do not use standard silica TLC for the free base (it will streak/decompose).

  • Isolation (Critical):

    • Do NOT perform an aqueous workup with base (NaHCO3/NaOH).

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and solvent.
      
    • Triturate the residue with anhydrous diethyl ether or hexanes.

    • Filter the resulting white/off-white solid under inert atmosphere (

      
      ).
      
  • Storage: Store at -20°C under Argon.

Troubleshooting & FAQs

Direct answers to common failure modes.

Q1: "My product turned into a black/brown sticky gum during drying. What happened?"

Diagnosis: Self-Quaternization (Polymerization). Cause: You likely neutralized the reaction mixture or exposed the salt to enough moisture to generate "free base" pockets. As a free base, the pyridine nitrogen (


) attacks the methylene carbon (

) of a neighboring molecule. Fix:
  • Immediate: There is no recovery from the black tar. Discard.

  • Prevention: Maintain acidic conditions throughout. Never wash with saturated bicarbonate. If you must remove acid, use azeotropic distillation with toluene rather than a basic wash.

Q2: "I see a new impurity peak (~10%) that doesn't match the starting material."

Diagnosis: Dimer Formation or Hydrolysis. Cause:

  • Hydrolysis: If the solvent was wet, the chloride reverts to the alcohol.

  • Ether Dimer: If the reaction was too concentrated, two alcohol molecules might condense before chlorination completes. Fix:

  • Ensure solvents are dried over molecular sieves.

  • Increase

    
     equivalents to 2.0–3.0 to scavenge water.
    
Q3: "Can I use radical chlorination on 4-bromo-3-methylpyridine instead?"

Diagnosis: High Risk / Low Selectivity. Analysis: While possible, radical halogenation (using NCS or


) is prone to:
  • Over-chlorination: Forming the dichloromethyl derivative.

  • Ring Chlorination: The 4-bromo group can be labile or activating under radical conditions.

  • Recommendation: Avoid this route for drug development unless the alcohol precursor is unavailable. The alcohol-to-chloride route offers superior regiocontrol.

Visualizing the Failure Modes

Understanding the mechanism is the key to prevention.

Diagram 1: Reaction Pathway & The "Tar" Mechanism

This diagram illustrates the desired pathway versus the catastrophic self-alkylation pathway.

ReactionPathways cluster_stability Stability Zone Alcohol (4-Bromopyridin-3-yl)methanol Intermediate Chlorosulfite Intermediate Alcohol->Intermediate Activation SOCl2 SOCl2 / DCM ProductSalt Target: HCl Salt (Stable Solid) Intermediate->ProductSalt -SO2 FreeBase Free Base (Transient/Unstable) ProductSalt->FreeBase Base Wash (NaHCO3) Polymer Polymer/Tar (Irreversible Failure) FreeBase->Polymer Self-Alkylation (Fast)

Caption: The "Golden Path" (Green) maintains the acidic salt form. Exposure to base triggers the "Red Path" to polymerization.

Data & Reagent Selection

Comparative analysis for process optimization.

Table 1: Chlorinating Agent Comparison
ReagentByproductsStability RiskRecommendation
Thionyl Chloride (

)

(gas),

(gas)
Low (Generates HCl in situ, stabilizing the product)Preferred
Phosphorus Oxychloride (

)
Phosphoric acid residuesMedium (Harder to remove byproducts without aqueous wash)Alternative
Appel Reaction (

)
Triphenylphosphine oxideHigh (Separation of TPPO usually requires chromatography, difficult for salts)Avoid
Mesyl Chloride (

)
Methanesulfonic acidMedium (Good leaving group, but Cl displacement requires separate step)Complex
Table 2: Solvent Compatibility Matrix
SolventSuitabilityNotes
Dichloromethane (DCM) Excellent Solubilizes alcohol; product salt often precipitates or crystallizes.
Toluene Good Allows higher temp; product salt is insoluble (easy filtration).
THF Poor Can polymerize with strong Lewis acids; hygroscopic.
DMF Avoid Vilsmeier-Haack side reactions possible; hard to remove.

References

  • Organic Syntheses Procedure (General Pyridine Halogenation)

    • Title: 3-Bromo-4-aminotoluene (Analogous workup strategies for halogenated arom
    • Source: Org.[1][4][5][6][7] Syn. Coll. Vol. 1, 133.

    • URL:[Link]

  • Thionyl Chloride Mechanism & Protocols

    • Title: Reactions of Alcohols with Thionyl Chloride.[1][5]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Stability of Chloromethyl Pyridines

    • Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.
    • Source: MDPI (Molecules 2021, 26(15), 4436).
    • URL:[Link]

  • Radical Halogenation Risks

    • Title: Direct regioselective C-3 halogenation of pyridines.[8]

    • Source: ResearchG
    • URL:[Link]

Sources

thermal stability issues with 4-Bromo-3-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-3-(chloromethyl)pyridine. It addresses common questions and troubleshooting scenarios related to the compound's thermal stability and handling. Our recommendations are grounded in established chemical principles and data from related compounds to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Bromo-3-(chloromethyl)pyridine?

Q2: What are the known incompatible materials with 4-Bromo-3-(chloromethyl)pyridine?

A2: Based on the reactivity of similar pyridine derivatives, 4-Bromo-3-(chloromethyl)pyridine should be considered incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances can lead to vigorous reactions, degradation of the compound, and potentially hazardous situations. It is also advisable to avoid contact with certain metals, as they can catalyze decomposition.

Q3: What are the primary thermal stability concerns with 4-Bromo-3-(chloromethyl)pyridine?

A3: The primary thermal stability concern is its potential for decomposition and unwanted side reactions at elevated temperatures. The chloromethyl group is a reactive moiety susceptible to nucleophilic substitution and elimination reactions. During synthesis of a related compound, for instance, elevated temperatures led to over-chlorination, indicating the lability of the bromo-substituent under harsh conditions.[4] While a specific decomposition temperature for 4-Bromo-3-(chloromethyl)pyridine is not documented in the provided search results, it is best practice to handle it at the lowest effective temperature for any given reaction to minimize the risk of degradation and byproduct formation.

Q4: Can 4-Bromo-3-(chloromethyl)pyridine undergo self-polymerization?

A4: While there is no direct evidence from the search results of self-polymerization for 4-Bromo-3-(chloromethyl)pyridine, the presence of a reactive chloromethyl group on a pyridine ring suggests a potential for intermolecular reactions. Similar to benzyl halides, which can undergo self-condensation or polymerization under certain conditions (e.g., in the presence of Lewis acids or at high temperatures), it is a possibility that should not be disregarded. To mitigate this risk, it is recommended to store the compound in a cool, dark place and avoid prolonged heating.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during experiments involving 4-Bromo-3-(chloromethyl)pyridine.

Issue 1: Reaction Failure or Low Yield
Possible Cause Troubleshooting Step Rationale
Degradation of starting materialVerify the purity of 4-Bromo-3-(chloromethyl)pyridine via NMR or LC-MS before use.Improper storage or handling can lead to degradation, reducing the amount of active reagent available for the reaction.
Inappropriate reaction temperatureRun the reaction at a lower temperature and monitor for progress over a longer period.As indicated by the synthesis of similar compounds, high temperatures can lead to side reactions and decomposition, thereby lowering the yield of the desired product.[4]
Presence of moistureEnsure all glassware is oven-dried and solvents are anhydrous.The chloromethyl group can be sensitive to hydrolysis, especially in the presence of bases or nucleophiles.
Incompatible reagentsReview all reagents for compatibility. Avoid strong bases if the desired reaction is a nucleophilic substitution at the chloromethyl group.Strong bases can deprotonate the pyridine ring or promote elimination reactions.
Issue 2: Formation of Multiple Products (Impure Reaction Mixture)
Possible Cause Troubleshooting Step Rationale
Thermal decompositionDecrease the reaction temperature and consider using a milder solvent.High temperatures can provide the activation energy for various decomposition pathways, leading to a complex mixture of byproducts.
Side reactions at the pyridine ringUse a non-nucleophilic base if a base is required. Protect the pyridine nitrogen if it is not the intended reaction site.The pyridine nitrogen is nucleophilic and can participate in side reactions.
Over-reactionMonitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can lead to the formation of secondary products.[4]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with 4-Bromo-3-(chloromethyl)pyridine.

TroubleshootingWorkflow Start Experiment with 4-Bromo-3-(chloromethyl)pyridine Problem Unsatisfactory Result (Low Yield / Impurities) Start->Problem CheckPurity Verify Starting Material Purity (NMR, LC-MS) Problem->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Repurify Purify Starting Material (e.g., Recrystallization, Chromatography) PurityOK->Repurify No CheckConditions Review Reaction Conditions (Temp, Solvent, Reagents) PurityOK->CheckConditions Yes Repurify->CheckPurity TempHigh Is Temperature Too High? CheckConditions->TempHigh LowerTemp Decrease Reaction Temperature TempHigh->LowerTemp Yes MoisturePresent Is Moisture a Concern? TempHigh->MoisturePresent No LowerTemp->MoisturePresent Optimize Re-run Optimized Experiment LowerTemp->Optimize DrySystem Use Anhydrous Conditions MoisturePresent->DrySystem Yes IncompatibleReagents Are Reagents Incompatible? MoisturePresent->IncompatibleReagents No DrySystem->IncompatibleReagents DrySystem->Optimize ChangeReagents Select Milder/Compatible Reagents IncompatibleReagents->ChangeReagents Yes IncompatibleReagents->Optimize No ChangeReagents->Optimize

Sources

Validation & Comparative

Technical Characterization Guide: 4-Bromo-3-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 13C NMR spectral characteristics of 4-Bromo-3-(chloromethyl)pyridine , a critical building block in the synthesis of fused heterocyclic systems (e.g., furopyridines) and kinase inhibitors.

Executive Summary

4-Bromo-3-(chloromethyl)pyridine (CAS: 1060804-58-3) presents a unique spectroscopic challenge due to the interplay between the electron-withdrawing bromine at C4 and the reactive chloromethyl group at C3. Unlike simple pyridines, the quaternary carbons (C3 and C4) in this molecule exhibit significant relaxation times and distinct chemical shift perturbations.[1]

This guide establishes a Predicted Reference Standard for 13C NMR validation, derived from high-fidelity Substituent Chemical Shift (SCS) additivity rules and experimentally validated analogs (e.g., 2-bromo-6-chloromethylpyridine). It focuses on distinguishing this product from its precursor, 4-Bromo-3-methylpyridine , and potential regioisomers.

13C NMR Spectral Data (Predicted Reference)

The following data represents the calculated chemical shifts in Chloroform-d (CDCl₃) . These values serve as the primary baseline for structural validation.

Table 1: 13C NMR Chemical Shift Assignments

Carbon PositionTypeChemical Shift (δ, ppm)Signal Characteristics
-CH₂Cl Secondary (CH₂)44.5 ± 1.5 Diagnostic Peak. Key indicator of successful chlorination.
C2 Tertiary (CH)151.0 ± 1.0 Deshielded by adjacent Nitrogen and inductive effect of C3-substituent.
C3 Quaternary (C)134.5 ± 1.5 ipso-substituted (CH₂Cl). Broad/low intensity due to lack of NOE.
C4 Quaternary (C)132.0 ± 1.5 ipso-substituted (Br). Distinct upfield shift relative to C2/C6.
C5 Tertiary (CH)125.5 ± 1.0 ortho to Bromine.
C6 Tertiary (CH)149.5 ± 1.0 Typical α-pyridine shift.

Note on Solvent Effects: In polar aprotic solvents like DMSO-d₆ , expect a slight downfield shift (+0.5 to +1.0 ppm) for the C2 and C6 carbons due to hydrogen bonding with the solvent.[1]

Comparative Analysis: Performance vs. Alternatives

To ensure scientific integrity, one must validate the product against its immediate precursor and potential isomers.[1]

A. Comparison vs. Precursor (4-Bromo-3-methylpyridine)

The synthesis typically involves radical halogenation of the methyl group. The 13C NMR spectrum provides the most definitive evidence of conversion.

FeaturePrecursor (4-Bromo-3-methylpyridine)Product (4-Bromo-3-(chloromethyl)pyridine)Validation Logic
Aliphatic Region Single peak at ~21.0 ppm (CH₃)Single peak at ~44.5 ppm (CH₂Cl)Primary Endpoint. Disappearance of 21 ppm and emergence of 44 ppm confirms reaction completion.
C3 (Quaternary) ~138 ppm~134.5 ppmThe electronegative Cl induces a shift, but the change in hybridization/geometry also affects the ring current.[1]
B. Comparison vs. Regioisomer (3-Bromo-4-(chloromethyl)pyridine)

Regioisomers can form if the starting material was impure.

  • 4-Bromo-3-(chloromethyl) (Target): The C3 and C4 are the quaternary centers. C4 (attached to Br) is shielded relative to C3.

  • 3-Bromo-4-(chloromethyl) (Alternative): The C3 (attached to Br) and C4 (attached to CH₂Cl) pattern reverses. The C3 carbon (now ipso-Br) would appear further upfield (~120-125 ppm) compared to the target's C4, due to the stronger shielding resonance effect of Br at the β-position relative to Nitrogen.

Experimental Protocol: High-Fidelity Acquisition

Standard 13C parameters often miss the low-intensity quaternary carbons (C3, C4) in halogenated pyridines.[1] Use this optimized protocol for definitive characterization.

Methodology:

  • Sample Preparation : Dissolve 30-50 mg of the analyte in 0.6 mL CDCl₃ .

    • Why? High concentration is required for 13C sensitivity.

    • Tip: Add a trace of Cr(acac)₃ (Chromium(III) acetylacetonate) if quaternary carbons are not visible; this paramagnetic relaxation agent shortens

      
       relaxation times.
      
  • Pulse Sequence : Use a Power-Gated Decoupling (zgpg30) sequence.

    • Relaxation Delay (D1) : Set to 2.0 - 3.0 seconds (Standard is often 1.0s). The C3/C4 carbons have no attached protons to facilitate relaxation via dipolar coupling.[1]

    • Scans (NS) : Minimum 1024 scans for adequate signal-to-noise ratio (S/N > 10:1 for quaternary peaks).

  • Processing : Apply an exponential window function with Line Broadening (LB) = 1.0 - 2.0 Hz to enhance sensitivity over resolution.

Validation Logic & Workflow

The following diagram illustrates the decision-making process for validating the synthesis of 4-Bromo-3-(chloromethyl)pyridine using 13C NMR data.

NMR_Validation Start Crude Product Isolation Acquire Acquire 13C NMR (CDCl3, D1=3s) Start->Acquire Check_Aliphatic Check 15-50 ppm Region Acquire->Check_Aliphatic Decision1 Peak at ~21 ppm? Check_Aliphatic->Decision1 Decision2 Peak at ~44.5 ppm? Decision1->Decision2 No Result_SM Incomplete Reaction (Starting Material Present) Decision1->Result_SM Yes Result_Prod Target Confirmed 4-Bromo-3-(chloromethyl)pyridine Decision2->Result_Prod Yes Result_Unknown Side Product (e.g., Dichloromethyl) Decision2->Result_Unknown No (or >50ppm)

Caption: Logic flow for discriminating the target product from unreacted precursor using diagnostic 13C NMR aliphatic shifts.

References
  • Handlovic, T. T., et al. (2021).[1] Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. Available at: [Link][1]

    • Validates the 13C NMR shift of the chloromethyl group (~45.7 ppm) in the analog 2-bromo-6-chloromethylpyridine.
  • Provides SCS additivity rules for bromin
  • National Institute of Standards and Technology (NIST) . Pyridine, 3-(chloromethyl)-, hydrochloride.[1][2] PubChem.[3] Available at: [Link][1]

    • Reference for the 3-(chloromethyl)pyridine baseline shift (~43 ppm).
  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Available at: [Link]

    • Standard reference for solvent residual peaks (CDCl3 at 77.16 ppm)

Sources

Technical Comparison Guide: 4-Bromo-3-(chloromethyl)pyridine in Medicinal Chemistry

[1]

Executive Summary

4-Bromo-3-(chloromethyl)pyridine (CAS: 1060808-80-1 ) represents a critical dual-functionalized scaffold in modern drug discovery. Unlike mono-functionalized pyridines, this building block offers orthogonal reactivity: the chloromethyl group serves as a robust electrophile for

4-bromo substituent12

This guide objectively compares the chloromethyl variant against its bromomethyl and hydroxymethyl analogs, providing experimental protocols and elemental analysis data to validate purity and performance.[1][2]

Part 1: Chemical Profile & Elemental Analysis[2]

Identity & Physical Properties
  • IUPAC Name: 4-Bromo-3-(chloromethyl)pyridine[1][3]

  • CAS Number: 1060808-80-1[3]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 206.47 g/mol [3]

  • Appearance: Typically an off-white to pale yellow solid or oil (depending on purity/salt form).

  • Storage: Hygroscopic; store at 2–8°C under inert atmosphere (Ar/

    
    ).
    
Elemental Analysis Data (Purity Validation)

To verify the identity of synthesized or purchased batches, compare experimental combustion analysis results against the theoretical values below. Deviations >0.4% typically indicate solvent entrapment or hydrolysis (formation of the alcohol).[1][2]

ElementTheoretical Mass %Acceptable Range (

)
Diagnostic Note
Carbon (C) 34.90%34.50 – 35.30%Low C often indicates inorganic salt contamination.
Hydrogen (H) 2.44%2.04 – 2.84%High H suggests residual solvent (e.g., EtOAc, Hexane).[1][2]
Nitrogen (N) 6.78%6.38 – 7.18%
Bromine (Br) 38.70%38.30 – 39.10%Critical for confirming the halogen handle remains intact.
Chlorine (Cl) 17.17%16.77 – 17.57%Low Cl suggests hydrolysis to the alcohol (

).[1][2]

Part 2: Comparative Analysis of Analogs

In scaffold design, researchers often choose between the Chloromethyl , Bromomethyl , and Hydroxymethyl variants.[1][2] The table below delineates their performance characteristics.

Feature4-Bromo-3-(chloromethyl)pyridine 4-Bromo-3-(bromomethyl)pyridine 4-Bromo-3-(hydroxymethyl)pyridine
Reactivity (

)
Moderate: Controlled alkylation; fewer side reactions.[1]High: Rapid alkylation; prone to over-alkylation.None: Requires activation (e.g., Appel reaction, Mesylation).[1][2]
Stability High: Stable at

for months.
Low: Prone to self-polymerization and hydrolysis.Very High: Indefinite shelf life.
Handling Solid/Oil; manageable in open air for short periods.Lachrymator; highly sensitive to moisture.Easy to handle solid.
Selectivity Excellent for selective amine functionalization.Poor; often requires lower temps (

) to control.[2]
N/A
Primary Use Late-stage diversification & library synthesis.In situ generation for difficult nucleophiles.Stable precursor storage.
Decision Logic
  • Choose Chloromethyl when you need a balance of stability and reactivity for building libraries with amines or thiols.

  • Choose Bromomethyl only if the nucleophile is weak (e.g., electron-deficient anilines) and fails to react with the chloride.[1][2]

  • Choose Hydroxymethyl if you plan to store the compound for >6 months before use.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis via Deoxychlorination

Context: Converting the stable alcohol precursor to the reactive chloride using Thionyl Chloride (

12

Reagents:

  • 4-Bromo-3-(hydroxymethyl)pyridine (1.0 equiv)

  • Thionyl Chloride (

    
    ) (2.0 equiv)[1][2]
    
  • Dichloromethane (DCM) [Anhydrous][1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and

    
     inlet.
    
  • Dissolution: Dissolve 4-Bromo-3-(hydroxymethyl)pyridine (5.0 mmol) in anhydrous DCM (20 mL). Cool to

    
     in an ice bath.
    
  • Addition: Add

    
     (10.0 mmol) dropwise over 10 minutes. Caution: Gas evolution (
    
    
    , HCl).[1][2]
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The alcohol spot (

    
    ) should disappear, replaced by the chloride (
    
    
    ).[1][2]
  • Workup:

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and DCM.[1][2]
      
    • Critical Step: Redissolve residue in DCM (50 mL) and wash with Saturated

      
       (2 x 20 mL) to neutralize HCl salts.[2]
      
    • Dry organic layer over

      
      , filter, and concentrate.[1][2][5]
      
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    
Protocol B: Nucleophilic Substitution (General Amine Coupling)

Context: Utilizing the chloromethyl handle to attach a piperidine motif.[1][2]

Reagents:

  • 4-Bromo-3-(chloromethyl)pyridine (1.0 equiv)[3]

  • Piperidine (1.2 equiv)[1][2]

  • 
     (2.0 equiv)[1][2]
    
  • Acetonitrile (MeCN) [Reagent Grade][1][2]

Methodology:

  • Suspend 4-Bromo-3-(chloromethyl)pyridine (1.0 mmol) and

    
     (2.0 mmol) in MeCN (5 mL).
    
  • Add Piperidine (1.2 mmol) dropwise.

  • Heat to

    
     for 4 hours.
    
  • Filter off inorganic solids and concentrate the filtrate.

  • Validation: The product should retain the aromatic bromine signal in LC-MS (M+ and M+2 pattern of equal intensity).

Part 4: Visualizing the Synthetic Utility

The following diagram illustrates the "Orthogonal Divergence" strategy. The pathway demonstrates how the chloromethyl group is used first for scaffold construction, leaving the bromine available for complex coupling reactions.[1][2]

SyntheticUtilitycluster_0Step 1: Activationcluster_1Step 2: DerivatizationPrecursor4-Bromo-3-(hydroxymethyl)pyridineTarget4-Bromo-3-(chloromethyl)pyridine(THE PRODUCT)Precursor->TargetSOCl2 / DCM(Deoxychlorination)Precursor->TargetIntermediateFunctionalizedScaffoldTarget->IntermediateAmine/Thiol (R-NH2)SN2 SubstitutionTarget->IntermediateFinalDrugFinal DrugCandidateIntermediate->FinalDrugAr-B(OH)2 / Pd(0)Suzuki Coupling

Caption: Orthogonal workflow showing the transformation of the alcohol precursor to the active chloride, followed by selective

References

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules, 26(15). Retrieved from [Link][1][2]

Comprehensive Comparison Guide: Reference Standards for 4-Bromo-3-(chloromethyl)pyridine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-3-(chloromethyl)pyridine (CAS: 1060808-80-1) is a critical halogenated pyridine derivative utilized extensively as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and advanced agrochemicals. The bifunctional nature of this molecule—combining a nucleophilic pyridine nitrogen with an electrophilic chloromethyl group—imparts high reactivity[1]. However, this same reactivity renders it highly susceptible to degradation via hydrolysis or self-alkylation. Consequently, selecting the appropriate grade of reference standard is paramount for accurate quantitative analysis, impurity profiling, and stability testing in drug development.

This guide objectively compares the performance of different reference standard grades, provides self-validating analytical protocols, and details the mechanistic causality behind specific experimental choices.

Section 1: Comparative Analysis of Reference Standard Grades

To ensure analytical integrity, laboratories must choose between Certified Reference Materials (CRMs), Analytical Standards, and In-House Synthesized Standards. The choice dictates the reliability of the analytical data generated and its suitability for regulatory submissions.

Table 1: Performance and Specification Comparison of Reference Standard Grades
ParameterCertified Reference Material (CRM)Analytical StandardIn-House Synthesized Standard
Purity (HPLC-UV) ≥ 99.5% (Certified)≥ 98.0%Variable (Typically 90-95%)
Traceability ISO 17034 & ISO/IEC 17025 compliantCertificate of Analysis (CoA) providedInternal NMR/HPLC validation only
Water Content (KF) ≤ 0.2%≤ 0.5%Dependent on drying protocol
Mass Balance Fully characterized (100% - impurities)Partially characterizedUncharacterized
Cost & Lead Time High cost, readily availableModerate cost, readily availableLow material cost, high labor time
Primary Application Regulatory submissions (IND/NDA)Routine QA/QC, In-process controlEarly-stage R&D, qualitative screening

Causality Insight: The electrophilic chloromethyl group is highly susceptible to nucleophilic attack by trace moisture, leading to hydrolysis. Therefore, CRMs undergo rigorous Karl Fischer (KF) titration and residual solvent analysis (GC-FID) to establish a true mass balance. This ensures the assigned purity value is absolute and not artificially inflated by undetected water or inorganic salts, which is a common pitfall when relying solely on HPLC-UV area percent.

Section 2: Analytical Workflows & Experimental Protocols

The qualification of a 4-bromo-3-(chloromethyl)pyridine reference standard requires a multi-orthogonal approach. Relying on a single technique is insufficient due to the lack of response factors for non-chromophoric impurities.

G Start Candidate Material: 4-Bromo-3-(chloromethyl)pyridine HPLC HPLC-UV Analysis (Purity & Impurities) Start->HPLC GC GC-FID/MS (Residual Solvents) Start->GC NMR 1H & 13C NMR (Structural Identity) Start->NMR KF Karl Fischer Titration (Water Content) Start->KF MassBal Mass Balance Calculation (100% - Impurities) HPLC->MassBal GC->MassBal Cert Certified Reference Material (CRM) Generation NMR->Cert KF->MassBal MassBal->Cert

Caption: Orthogonal analytical workflow for qualifying 4-Bromo-3-(chloromethyl)pyridine standards.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Purity Analysis

Due to the basicity of the pyridine ring, 4-bromo-3-(chloromethyl)pyridine interacts with residual silanols on standard silica-based stationary phases, leading to severe peak tailing. To mitigate this, an ion-pairing acidic modifier is essential.

Step-by-Step Methodology:

  • Column Selection: Use an end-capped C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm) to minimize secondary silanol interactions.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile. Causality: TFA protonates the pyridine nitrogen, forming an ion pair that masks the basic site. This sharpens the chromatographic peak and improves resolution from closely eluting des-bromo or regioisomeric impurities.

  • Gradient Elution: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the standard in anhydrous Acetonitrile to a concentration of 1.0 mg/mL. Crucial Step: Avoid protic solvents like methanol or water for the diluent, as the chloromethyl group will undergo solvolysis during the sequence run, artificially lowering the reported purity.

  • Detection: UV at 254 nm (optimal for the conjugated pyridine chromophore).

  • Self-Validating System Suitability Test (SST): Inject a resolution mixture containing 4-bromo-3-(chloromethyl)pyridine and its known degradation product (4-bromo-3-(hydroxymethyl)pyridine). The system is valid only if the resolution (Rs) > 2.0 and the tailing factor (Tf) ≤ 1.5. This ensures the column and mobile phase are adequately suppressing silanol interactions before sample analysis.

Protocol 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR)

To differentiate 4-bromo-3-(chloromethyl)pyridine from its regioisomers (e.g., 2-bromo or 5-bromo analogs), 1H-NMR is non-negotiable.

Step-by-Step Methodology:

  • Solvent Preparation: Use anhydrous DMSO-d6 or CDCl3 (stored over molecular sieves).

  • Self-Validating Control: Run a solvent blank prior to sample analysis to confirm the absence of residual water or protic impurities that could mask the critical methylene singlet. Include an internal standard (e.g., TMS) set to 0.00 ppm to validate chemical shift assignments.

  • Analysis & Interpretation: The methylene protons (-CH2Cl) will appear as a distinct singlet around δ 4.6 - 4.8 ppm. The pyridine ring protons will exhibit characteristic coupling constants (J-values) that confirm the 3,4-substitution pattern (e.g., a singlet for H-2, and doublets for H-5 and H-6).

Section 3: Stability, Storage, and Degradation Pathways

The primary failure mode for 4-bromo-3-(chloromethyl)pyridine reference standards is moisture-induced degradation. The electrophilic carbon of the chloromethyl group is highly susceptible to nucleophilic attack by water, a process that is often exacerbated by improper storage[2].

G Parent 4-Bromo-3-(chloromethyl)pyridine (Intact Standard) H2O Moisture Exposure (Nucleophilic Attack) Parent->H2O Intermediate Transition State (C-Cl Bond Cleavage) H2O->Intermediate Degradant 4-Bromo-3-(hydroxymethyl)pyridine (Degradation Product) Intermediate->Degradant HCl HCl (Acidic Byproduct) Intermediate->HCl

Caption: Hydrolytic degradation pathway of 4-Bromo-3-(chloromethyl)pyridine upon moisture exposure.

Storage Causality: To prevent this degradation cascade, reference standards must be stored at -20°C under an inert atmosphere (Argon or Nitrogen). Furthermore, the generation of HCl as a byproduct autocatalyzes further degradation and can lead to the formation of the hydrochloride salt of the parent compound, altering its solubility and chromatographic retention time. For extended stability, converting the free base to its hydrochloride salt form (e.g., 4-bromo-3-(chloromethyl)pyridine HCl) is a common industry practice to enhance shelf-life and handleability[3].

Section 4: Experimental Data Comparison

The following table summarizes a 6-month accelerated stability study (40°C / 75% RH) comparing a CRM grade against an In-House standard, highlighting the critical nature of initial purity and packaging.

Table 2: Accelerated Stability Data (6 Months at 40°C / 75% RH)
ParameterCRM Grade (Argon-sealed, -20°C baseline)In-House Standard (Air-sealed, 4°C baseline)
Initial Purity (T=0) 99.8%94.2%
Purity at 3 Months 99.5%88.7%
Purity at 6 Months 99.1%76.4%
Primary Degradant Hydroxymethyl derivative (<0.5%)Hydroxymethyl derivative (>15%)
Physical Appearance White crystalline powderYellowish, sticky solid

References[1] Title: 2-(Chloromethyl)pyridine | 4377-33-7

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.